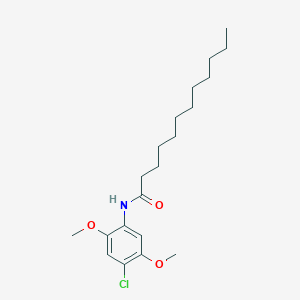

N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H32ClNO3 |

|---|---|

Molecular Weight |

369.9 g/mol |

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide |

InChI |

InChI=1S/C20H32ClNO3/c1-4-5-6-7-8-9-10-11-12-13-20(23)22-17-15-18(24-2)16(21)14-19(17)25-3/h14-15H,4-13H2,1-3H3,(H,22,23) |

InChI Key |

SGHSADYYXXJTLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1OC)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxynitrobenzene

The most widely reported method involves the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene. Key parameters include:

-

Catalyst : Sulfited platinum-on-carbon (Pt/C) catalysts are preferred for their high activity and selectivity. Substituting with non-sulfited catalysts (e.g., active Pt/C) reduces yields and increases byproducts like aminohydroquinone dimethyl ether.

-

Solvent : Aromatic solvents such as xylene or toluene are optimal. Xylene facilitates post-reaction solvent removal via steam distillation, yielding pale-colored products.

-

Reaction Conditions :

-

Charge 4-chloro-2,5-dimethoxynitrobenzene (100 kg), methanol (850 kg), and sulfited Pt/C (1–3 kg) into a continuous reactor.

-

Maintain H₂ pressure at 0.3–1.0 MPa and 70–80°C.

-

Separate catalyst via filtration under nitrogen, then steam-distill xylene to isolate the product.

Yield : 99.1% (purity >99.5%).

Comparative Analysis of Catalysts

| Catalyst | Yield (%) | Purity (%) | Byproduct Content |

|---|---|---|---|

| Sulfited Pt/C | 99.1 | 99.5 | <0.2% |

| Active Pt/C | 94.2 | 98.0 | 1.5% |

| Pd/C | 85–90 | 95–97 | 2–3% |

Sulfited Pt/C minimizes dechlorination and over-reduction, critical for industrial-scale production.

Synthesis of Dodecanoyl Chloride

Chlorination of Lauric Acid

Dodecanoyl chloride is typically prepared from lauric acid using chlorinating agents:

-

Thionyl Chloride (SOCl₂) :

-

Oxalyl Chloride ((COCl)₂) :

Amide Coupling: N-(4-Chloro-2,5-dimethoxyphenyl)dodecanamide

Direct Acylation with Dodecanoyl Chloride

The most efficient method involves reacting 4-chloro-2,5-dimethoxyaniline with dodecanoyl chloride in the presence of a base:

-

Dissolve 4-chloro-2,5-dimethoxyaniline (1 equiv) in dry dichloromethane.

-

Add triethylamine (1.5 equiv) as a base, followed by dropwise addition of dodecanoyl chloride (1.1 equiv) at 0–5°C.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 85–90% (purity >98%).

Coupling Agents for Solvent-Free Synthesis

For higher purity, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) are employed:

-

Mix lauric acid (1 equiv), 4-chloro-2,5-dimethoxyaniline (1 equiv), and DCC (1.2 equiv) in tetrahydrofuran.

-

Add catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir at 25°C for 24 hours.

-

Filter DCU precipitate and concentrate under vacuum.

Yield : 88–92%.

Optimization and Challenges

Purity Enhancement

Chemical Reactions Analysis

Catalytic Hydrogenation of Precursor

Acylation

-

Reagents : Dodecanoyl chloride, base (pyridine/triethylamine), anhydrous conditions .

-

Yield : Optimized by precise control of reaction temperature and stoichiometry .

Potential Chemical Transformations

While direct reaction data for N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide is limited, its functional groups suggest reactivity in:

a. Oxidation

-

Aromatic ring : Chlorine and methoxy substituents stabilize the ring against oxidation, but prolonged exposure to strong oxidants (e.g., KMnO₄) may degrade the compound .

-

Aliphatic chain : The dodecanamide chain could oxidize at the α-carbon to form a ketone or carboxylic acid under harsh conditions.

b. Reduction

-

Amide group : Reduction with LiAlH₄ or similar reagents could convert the amide to a primary amine .

-

Chlorine substitution : Hydrogenation with a palladium catalyst might reduce the chlorine substituent, though this is speculative.

c. Substitution Reactions

-

Chlorine displacement : Nucleophilic substitution (e.g., with amines or thiols) could replace the chlorine atom, though steric hindrance from the bulky dodecanamide chain may limit reactivity.

-

Methoxy group : Demethylation under acidic conditions (e.g., HBr) could yield hydroxyl derivatives .

Analytical and Purification Methods

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug delivery systems. This article delves into its applications, supported by comprehensive data and case studies.

Psychoactive Properties

Research indicates that compounds structurally related to this compound may exhibit psychoactive effects. Specifically, studies on similar substances like 4-chloro-2,5-dimethoxyamphetamine have shown rewarding and reinforcing effects in animal models, suggesting a potential for addiction and recreational use . These findings highlight the need for further investigation into the safety and efficacy of such compounds.

Drug Delivery Systems

This compound may also play a role in nanoparticle-based drug delivery systems. Nanoparticles can be engineered to target specific cells or tissues, enhancing the therapeutic efficacy of drugs while minimizing side effects. For instance, polymeric nanoparticles have been successfully used to deliver various therapeutic agents, including small molecules and nucleic acids, demonstrating their versatility in treating conditions like cancer and diabetes .

Antidiabetic Applications

There is emerging research on the potential use of compounds similar to this compound in treating diabetes. Patents have been filed for derivatives of chlorinated phenyl compounds that exhibit antidiabetic properties, potentially through mechanisms involving insulin sensitivity and glucose metabolism .

Table 1: Comparative Analysis of Psychoactive Compounds

Table 2: Applications of Nanoparticle Drug Delivery Systems

Case Study 1: Psychoactive Substance Research

A study explored the behavioral effects of new psychoactive substances (NPS), including those related to this compound. The research utilized conditioned place preference paradigms to assess the reinforcing properties of these substances in animal models, revealing significant implications for understanding addiction mechanisms .

Case Study 2: Nanoparticle Drug Delivery

In a clinical trial involving nanoparticle-based drug delivery systems, researchers demonstrated that polymeric nanoparticles could effectively deliver therapeutic agents with enhanced targeting capabilities. This study emphasizes the potential for compounds like this compound to be incorporated into advanced drug delivery platforms .

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues in the NBOMe Series

The NBOMe series (e.g., 25C-NBOMe, 25B-NBOMe) shares the 4-chloro-2,5-dimethoxyphenyl core but substitutes the amide group with a benzylamine moiety (e.g., N-[(2-methoxyphenyl)methyl]ethanamine). These compounds are potent serotonin 5-HT2A receptor agonists, with 25C-NBOMe exhibiting high CNS activity and toxicity due to enhanced receptor binding .

2.2 Aromatic Carboxamide Derivatives

Compounds like N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS 4273-92-1) replace the dodecanamide with a rigid hydroxynaphthamide group. This structural change increases aromaticity, enhancing UV absorbance and making it suitable as a dye intermediate (e.g., C.I. Azoic Coupling Component 23) . The dodecanamide’s flexibility and lipid solubility may favor applications in surfactants or polymer additives .

2.3 Heterocyclic and Sulfonamide Derivatives

N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-3-isoxazolecarboxamide (ML115) and sulfonamide derivatives (e.g., CAS 524032-48-2) introduce heterocyclic or sulfonyl groups. ML115, a STAT3 inhibitor, demonstrates moderate lipophilicity (LogP 2.61) and stability under -20°C storage . Sulfonamide derivatives exhibit increased polarity due to sulfonyl groups, favoring applications in analytical chemistry or as enzyme inhibitors .

2.4 Physicochemical Properties

The dodecanamide’s long hydrocarbon chain imparts high lipophilicity, contrasting with shorter or aromatic substituents. For example:

- Boiling Point : Dodecanamide derivatives likely exceed 400°C (similar to ML115’s 422.9°C ).

- Solubility : Poor water solubility due to the aliphatic chain; requires organic solvents for handling.

- Stability : Stable under standard conditions but may degrade under strong acids/bases due to the amide bond.

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)dodecanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy. This article provides a detailed examination of its biological activities, including cytotoxicity, antimicrobial properties, and potential mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a dodecanamide backbone with a substituted phenyl ring that includes both chlorine and methoxy groups, which are known to influence its biological activity.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant antiproliferative effects, particularly against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.

Table 1: Cytotoxicity Data

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated lower IC50 values compared to standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have investigated its efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Methicillin-resistant S. aureus (MRSA) | 15.0 | |

| Escherichia coli | 20.0 |

These findings suggest that the compound exhibits significant antibacterial properties, particularly against gram-positive bacteria such as Staphylococcus aureus.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest several pathways:

- Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases 3, 8, and 9, leading to programmed cell death .

- Cell Cycle Arrest : The compound appears to cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

- Inhibition of Kinase Activity : Some studies have suggested that this compound may inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival .

Case Studies

A case study involving the application of this compound in a preclinical model demonstrated significant tumor reduction in xenograft models of breast cancer. The treated group showed a tumor volume reduction of approximately 60% compared to controls over a four-week treatment period .

Q & A

Q. Critical Considerations :

- Control reaction temperature (<0°C) to minimize side reactions (e.g., hydrolysis of the acyl chloride) .

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals at δ 6.85 (s, aromatic H-3), δ 3.85 (s, OCH₃), and δ 2.35 (t, J=7.2 Hz, CH₂CO). Compare with structurally similar compounds (e.g., δ 6.90 for N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide) .

- ¹³C NMR : Key peaks include δ 170 (amide C=O), δ 150–155 (aromatic C-OCH₃), and δ 14–35 (aliphatic chain).

- FT-IR : Confirm amide formation via peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ at m/z 396.217 (calculated for C₂₀H₃₁ClNO₃⁺) .

Advanced: How can researchers resolve discrepancies in reported NMR data for chloro-dimethoxyphenyl amides?

Answer:

Contradictions often arise from solvent effects, impurities, or tautomerism. Methodological solutions include:

- Standardization : Run NMR in deuterated DMSO or CDCl₃ alongside reference compounds (e.g., N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide ).

- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the amide bond) causing signal splitting.

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating ¹H-¹³C couplings .

Advanced: How to design structure-activity relationship (SAR) studies for modifying the dodecanamide chain?

Answer:

- Chain Length Variation : Synthesize analogs with shorter (C8) or longer (C16) aliphatic chains. Assess solubility (logP) and crystallinity via DSC .

- Functionalization : Introduce double bonds or branched chains to study steric effects on biological targets (e.g., receptor binding assays).

- Comparative Analysis : Use computational tools (e.g., molecular docking) to predict interactions with hydrophobic pockets .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C expected for aliphatic amides) .

Basic: What are common impurities encountered during synthesis, and how are they identified?

Answer:

- Unreacted Starting Materials : Detect residual dodecanoic acid via GC-MS or unreacted aniline via ninhydrin test .

- Side Products : Look for N-acylated byproducts (e.g., diacylated species) using HPLC retention time comparison .

- Metal Contaminants : Use ICP-MS to trace catalyst residues (e.g., Pd from coupling reactions) .

Advanced: How can computational models predict the compound’s solubility and reactivity?

Answer:

- Solubility Prediction : Apply the Hansen Solubility Parameters (HSP) using software like COSMO-RS. Input logP (~4.5) and polar surface area (70 Ų) for simulations .

- Reactivity Analysis : Use DFT calculations (e.g., Gaussian 09) to model electrophilic attack sites on the aromatic ring or amide bond cleavage pathways .

Advanced: What in vitro assays are suitable for studying metabolic pathways of this compound?

Answer:

- Hepatic Microsomal Assays : Incubate with rat liver microsomes and NADPH. Identify metabolites via LC-HRMS (e.g., hydroxylation at the dodecanamide chain) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hood for synthesis.

- Spill Management : Absorb with vermiculite and dispose as hazardous waste (CAS-specific guidelines apply) .

- Storage : Keep in amber glass under argon at –20°C to prevent oxidation .

Advanced: How does this compound function in azo dye synthesis?

Answer:

While not directly an azo dye, its structural analogs (e.g., N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide) act as coupling components. Methodological insights include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.